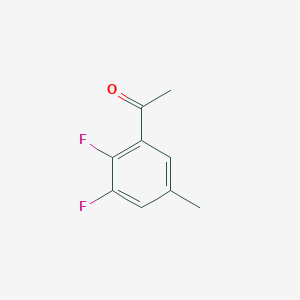
2',3'-Difluoro-5'-methylacetophenone
Descripción general
Descripción
2’,3’-Difluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8F2O. It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 3’ positions and a methyl group at the 5’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Difluoro-5’-methylacetophenone typically involves the fluorination of 5’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Difluoro-5’-methylacetophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Difluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2’,3’-difluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’,3’-difluoro-5’-methylbenzyl alcohol.
Substitution: Formation of 2’,3’-difluoro-5’-methoxyacetophenone.
Aplicaciones Científicas De Investigación
2’,3’-Difluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2’,3’-Difluoro-5’-methylacetophenone involves its interaction with molecular targets through its fluorine atoms and carbonyl group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as a nucleophile or electrophile in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Difluoroacetophenone: Lacks the methyl group at the 5’ position.
2’,4’-Difluoro-5’-methylacetophenone: Fluorine atoms are at the 2’ and 4’ positions.
3’,5’-Difluoro-4’-methylacetophenone: Fluorine atoms are at the 3’ and 5’ positions.
Uniqueness
2’,3’-Difluoro-5’-methylacetophenone is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and materials .
Propiedades
IUPAC Name |
1-(2,3-difluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPYOKMQGJEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


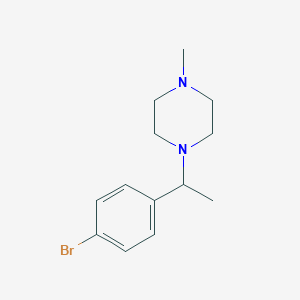
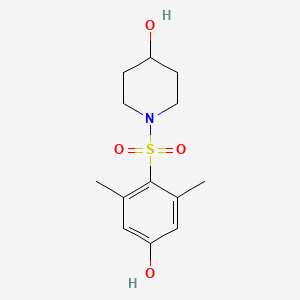
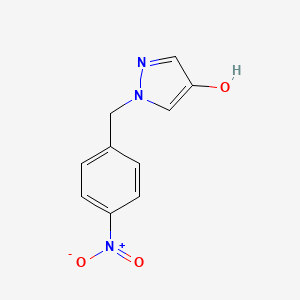
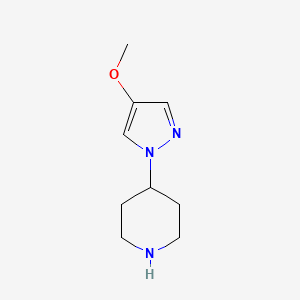
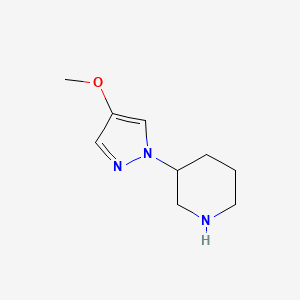
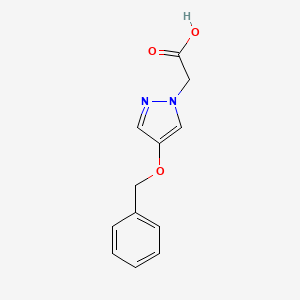
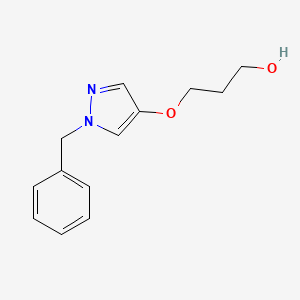
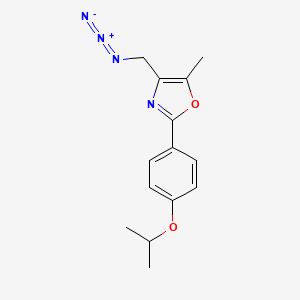
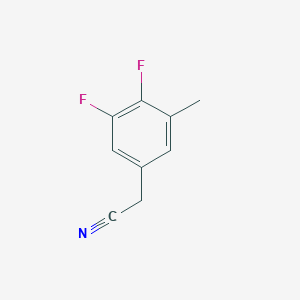
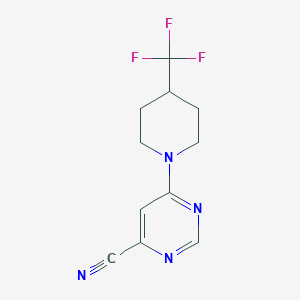
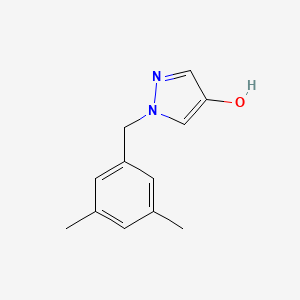
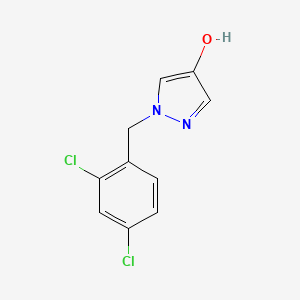
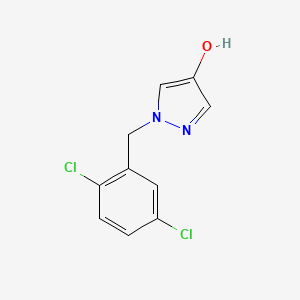
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
